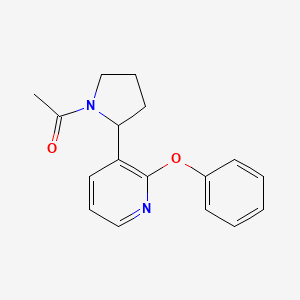

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a structurally complex compound featuring a pyrrolidine ring linked to a 2-phenoxypyridinyl moiety and an acetyl group. This architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications in medicinal and synthetic chemistry. Such structural attributes are often leveraged in drug design to optimize target binding and pharmacokinetic properties .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

1-[2-(2-phenoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |

InChI Key |

KTPQTIIEZWAXLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the Phenoxypyridine Moiety: This step involves the coupling of the pyrrolidine ring with a phenoxypyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Introduction of the Ethanone Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .

Chemical Reactions Analysis

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders:

Research indicates that 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are critical in mood regulation.

2. Antimicrobial Properties:

The compound's structural features may impart antimicrobial properties. Initial investigations suggest that it could be effective against various bacterial strains, warranting further exploration into its potential as an antibiotic agent.

3. Anticancer Activity:

There is emerging evidence that 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits anticancer properties. Studies have indicated its ability to inhibit the proliferation of certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Synthesis and Mechanism of Action

The synthesis of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves several chemical reactions, including substitution and oxidation processes. Common reagents used in these reactions include sodium hydroxide for substitution and potassium permanganate for oxidation. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.

Case Studies and Research Findings

Several studies have been conducted to assess the therapeutic potential of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone:

-

Antidepressant Effects:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, indicating its potential for treating mood disorders . -

Antimicrobial Activity:

Research conducted at El-Menoufia University highlighted the compound's efficacy against specific bacterial strains, suggesting its use as a template for developing new antibiotics . -

Cancer Cell Inhibition:

A recent investigation found that this compound inhibited the growth of breast cancer cells in vitro, prompting further studies into its mechanisms and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2)

- Structure: Simpler analogue with phenyl and pyridinyl groups directly attached to the ethanone core.

- Key Differences: Lacks the pyrrolidine ring and phenoxy substituent.

- The phenyl-pyridinyl arrangement may enhance aromatic stacking but offers fewer hydrogen-bonding sites compared to the phenoxypyridine group in the target compound .

1-(3-Hydroxypyridin-2-yl)ethanone (CAS 13210-29-2)

- Structure: Features a hydroxyl group on the pyridine ring instead of a phenoxy substituent.

- The phenoxy group in the target compound enhances lipophilicity, favoring membrane permeability .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : Contains methoxy and pyrrolidinyl substituents on the pyridine ring.

- Key Differences: Methoxy is electron-withdrawing, altering pyridine's electron density and reactivity. The target compound's phenoxy group provides bulkier aromatic character, which may improve binding to hydrophobic pockets in biological targets .

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 123958-87-2)

- Structure : Pyrrolidine ring substituted with a hydroxymethyl group.

- Key Differences: The hydroxymethyl group introduces polarity and stereochemical specificity (R-configuration), contrasting with the target compound's bulky 2-phenoxypyridinyl substituent. This difference may influence both pharmacokinetics (e.g., solubility) and target selectivity .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Biological Activity

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, with the CAS number 1352493-90-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The molecular formula of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is , with a molecular weight of 282.34 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1352493-90-3 |

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

Biological Activity Overview

Research indicates that compounds containing phenoxypyridine and pyrrolidine moieties exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Studies suggest potential applications in cancer therapy through mechanisms like apoptosis induction.

- Neuroprotective Effects : Compounds similar to this structure have been explored for neuroprotective roles.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyridine derivatives, finding that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

In a recent investigation, a series of phenoxypyridine derivatives were synthesized and tested for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolidine-based compounds. The research highlighted that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

The biological activity of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone may be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for neurotransmitter receptors, impacting neuronal signaling.

- Cell Cycle Regulation : By affecting cell cycle proteins, it may induce cell cycle arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.